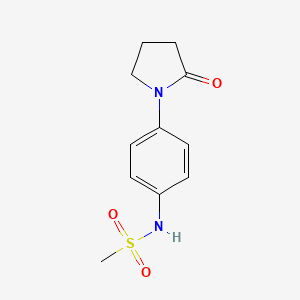

N-(4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

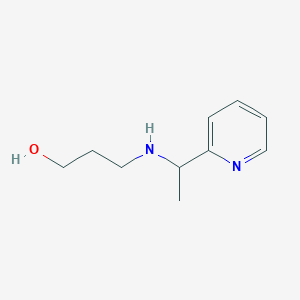

“N-(4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide” is a chemical compound with a molecular weight of 312.35 . It is a derivative of pyrrolidine, a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new alkylaminophenol compound was synthesized by the Petasis reaction . The Petasis reaction is a reaction occurring between aldehyde, amine, and boronic acid .Molecular Structure Analysis

The structural analysis of the molecule can be performed by FTIR, 1H, 13C NMR, and UV-Vis spectrometry and supported by computational spectral studies . The structural properties and quantum chemical calculations are carried out using the density functional theory (DFT) at the B3LYP and B3PW91 level with a 6-311++G(d, p) basis set .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the effect of replacing the imidazolidin-2-one (IMZ) group by a pyrrolidin-2-one moiety was evaluated . This led to the synthesis of new phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonate (PYB–SO) and phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonamide (PYB-SA) derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 312.35 . Other properties such as bond lengths, dihedral and bond angles, HOMO and LUMO energies, NLO analysis, thermodynamic parameters (rotation constants, entropy, thermal energy, thermal capacity), vibrational frequencies, electrostatic potential (MEP), excitation energies, Mulliken atomic charges, and oscillator strengths can be investigated .Scientific Research Applications

Organic Synthesis and Mechanistic Insights

- The study by Králová et al. (2019) discusses the synthesis of N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine. These compounds underwent an unexpected reaction yielding pyrrolidin-3-ones instead of the anticipated 1,4-oxazepanes, providing insights into reaction mechanisms and the scope of rearrangements in organic synthesis (Králová, Maloň, Pospíšil, & Soural, 2019).

- Craig, Jones, and Rowlands (2000) demonstrated the synthesis of 2,5-disubstituted 3-(phenylsulfonyl)pyrrolidines through 5-endo-trig cyclisation reactions. This work contributes to the development of new synthetic routes in medicinal chemistry and drug discovery (Craig, Jones, & Rowlands, 2000).

Crystal Structure and Molecular Interaction Analysis

- Dey et al. (2016) synthesized three nimesulide derivatives and determined their crystal structures via laboratory powder X-ray diffraction. The study offers valuable data on the intermolecular interactions and molecular surface electrostatic potential, crucial for understanding drug-receptor interactions and designing new pharmaceuticals (Dey et al., 2016).

Microbial Reduction and Biocatalysis

- Patel et al. (1993) explored the microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, revealing the potential of using microbial cultures for the stereoselective synthesis of chiral intermediates. This research highlights the biocatalytic applications in producing key pharmaceutical intermediates (Patel, Banerjee, Mcnamee, & Szarka, 1993).

Future Directions

The future directions for “N-(4-(2-oxopyrrolidin-1-yl)phenyl)methanesulfonamide” could involve further exploration of its potential uses in medical applications, particularly in cancer treatment . Additionally, more research could be conducted to investigate its structural properties by quantum chemical calculations .

properties

IUPAC Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3S/c1-17(15,16)12-9-4-6-10(7-5-9)13-8-2-3-11(13)14/h4-7,12H,2-3,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYYDMOLYUEMIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)N2CCCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-Phenylpiperazine-1-carbonyl)phenyl]-1,2,3-benzotriazin-4-one](/img/structure/B2897550.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2897556.png)

![Ethyl 5-[(2-bromobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2897557.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2897559.png)

![8-(4-Fluorobenzoyl)-4-[(4-fluoro-3-methylphenyl)sulfonyl]-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2897565.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2897566.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(4-(2-methoxyethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)acrylamide](/img/structure/B2897569.png)

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2897571.png)

![ethyl 2-oxo-2-((4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2897573.png)